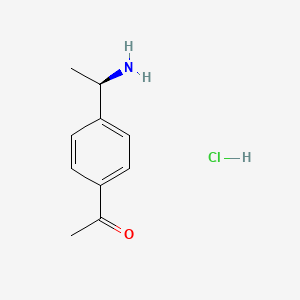

(r)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. The compound is also known by the names 4-Aminomethylphenylacetone hydrochloride and PAA HCl. In

科学的研究の応用

Chemical Chaperones and Proteostasis

Recent studies have explored the potential of certain compounds in maintaining proteostasis by acting as chemical chaperones, which prevent misfolded protein aggregation and alleviate endoplasmic reticulum (ER) stress. For instance, 4-Phenylbutyric acid (4-PBA), a low molecular weight chemical chaperone, has shown promising effects in various biological systems. Its properties enable it to support the correct folding of proteins within the ER, thus potentially alleviating various pathologies related to protein misfolding. This research could have implications for the study and application of related compounds, such as (R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride, in maintaining cellular proteostasis and preventing diseases associated with protein misfolding (Kolb et al., 2015).

Advanced Oxidation Processes

The degradation of various compounds through advanced oxidation processes (AOPs) has been a focus of research, particularly in environmental science. A comprehensive review on the degradation pathways, by-products, and biotoxicity of common pharmaceuticals, including their interaction with AOPs, could provide insights into the potential environmental impact and degradation mechanisms of compounds like (R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride. Understanding these processes is crucial for assessing the environmental persistence and safety of such chemicals (Qutob et al., 2022).

Hydrophilic Interaction Chromatography

The application of hydrophilic interaction chromatography (HILIC) for the separation of polar, weakly acidic or basic samples offers a valuable technique for the analysis of complex chemical compounds. HILIC's increasing popularity is attributed to its effectiveness in separating peptides, proteins, drugs, metabolites, and various natural compounds. This methodology could be relevant for the analysis and purification of (R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride, especially given its polar nature (Jandera, 2011).

Botanical Properties and Ethnobotanical Applications

Exploring the ethanobotanical properties of unexplored plants reveals a wealth of knowledge on their medicinal uses. Compounds derived from these plants, including amino acids, proteins, lipids, and minerals, have various therapeutic properties. Such research can guide the exploration of (R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride's potential applications in traditional and modern medicine, highlighting the importance of understanding the biological activities and applications of novel compounds (Thakre Rushikesh et al., 2016).

Synthesis and Photochemical Properties

The synthesis, acylation, and photochemical properties of hydroxycoumarins have been extensively reviewed, providing insights into the reactivity and applications of these compounds. Such reviews can inform future research on (R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride, especially regarding its synthesis, potential modifications, and applications in various fields, including organic synthesis and medicinal chemistry (Yoda et al., 2019).

特性

IUPAC Name |

1-[4-[(1R)-1-aminoethyl]phenyl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7(11)9-3-5-10(6-4-9)8(2)12;/h3-7H,11H2,1-2H3;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBZDKPYJQEXOV-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2941319.png)

![Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2941320.png)

![3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B2941323.png)

![2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2941324.png)

![2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone](/img/structure/B2941335.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2941338.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2941341.png)